Golotimod (hydrochloride)
Description
Contextualizing Synthetic Peptides in Immunomodulation Research
Synthetic peptides have emerged as a significant class of molecules in the field of immunomodulation research. These short chains of amino acids are designed and synthesized in the laboratory to mimic or sometimes improve upon the functions of natural peptides. acs.org Their importance lies in their ability to interact with specific components of the immune system, thereby modulating its response. nih.govnih.gov Unlike large protein-based therapies, synthetic peptides offer advantages such as smaller size, which can lead to better tissue penetration, and a lower likelihood of eliciting a strong immunogenic response.
The research into synthetic immunomodulatory peptides is driven by the need for new therapeutic strategies against a variety of diseases, including infectious diseases and cancer. nih.govpatsnap.com Many of these peptides, often referred to as host defense peptides (HDPs) or innate defense regulator (IDR) peptides, can stimulate the body's innate immune system. acs.orgnih.gov Their mechanisms of action can be diverse, including the stimulation of immune cells like T-lymphocytes and macrophages, and the modulation of cytokine production. nih.govpatsnap.comnih.gov This targeted approach allows for the potential to enhance the body's natural defenses against pathogens and abnormal cells. patsnap.com The development of these synthetic peptides represents a promising avenue for creating novel therapies that can work alongside or as alternatives to traditional treatments. nih.gov
Historical Perspectives on the Discovery and Initial Academic Characterization of Golotimod (hydrochloride)
Golotimod, also known by the designation SCV-07, is a synthetic dipeptide composed of the amino acids D-glutamine and L-tryptophan linked by a gamma-glutamyl bond. nih.govcancer.gov It was identified as a member of a class of immunomodulatory drugs characterized by the presence of γ-glutamyl or β-aspartyl moieties. google.comgoogle.com Initial research into this compound explored its potential as an immunomodulating agent with possible applications in treating various diseases. patsnap.commedkoo.com
The early academic characterization of Golotimod focused on its effects on the immune system. Studies revealed its ability to stimulate the proliferation of T-lymphocytes, particularly helper T (Th1) cells, and activate macrophages. nih.govcancer.gov This was accompanied by an observed increase in the production of key cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.govdrugbank.com These findings positioned Golotimod as a compound with the potential to enhance the cell-mediated immune response. Further research delved into its mechanism of action, suggesting that it may broadly affect the Toll-like receptor (TLR) pathway and potentially inhibit the expression of STAT-3, a transcription factor often involved in immunosuppression. nih.govcancer.govmedkoo.com An efficient method for the enzymatic synthesis of Golotimod (as γ-D-glutamyl-L-tryptophan) was developed using bacterial gamma-glutamyltranspeptidase, which was significant for enabling further research and potential production. nih.gov
Academic Nomenclature and Synonyms of Golotimod (hydrochloride)
In academic and research settings, Golotimod is referred to by several names and identifiers. The most common synonym is SCV-07. nih.gov It is also known by its chemical name, gamma-D-glutamyl-L-tryptophan. nih.govnih.gov
The hydrochloride salt form is specifically referred to as Golotimod hydrochloride. bldpharm.com The systematic IUPAC name for the base compound is (2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTBHYZPAMPQGT-YLAFAASESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Investigations of Golotimod Hydrochloride
Structural Elucidation and Functional Group Analysis of Golotimod (hydrochloride)
Golotimod is structurally defined as γ-D-glutamyl-L-tryptophan. nih.gov Its key feature is the unconventional peptide bond formed between the gamma-carboxyl group of the D-glutamine side chain and the amino group of L-tryptophan. nih.govresearchgate.net This is distinct from the typical alpha-peptide bonds that form the backbone of proteins. The hydrochloride salt form enhances its stability and solubility for research and potential therapeutic applications.
Key Functional Groups:
Amine groups (primary): Located at the alpha-carbon of the glutamine residue and involved in the peptide linkage.
Carboxyl groups: Present at both the alpha-carbon of glutamine and tryptophan, contributing to the molecule's acidic properties.
Amide group: Found in the side chain of the glutamine residue.
Indole (B1671886) ring: The characteristic aromatic heterocyclic structure of the tryptophan side chain.
Gamma-glutamyl linkage: The defining isopeptide bond of the molecule.
Table 1: Structural and Chemical Properties of Golotimod
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | smolecule.comnih.gov |
| Molecular Formula | C₁₆H₁₉N₃O₅ | smolecule.comnih.gov |
| Molecular Weight | 333.34 g/mol | smolecule.com |
| CAS Number | 229305-39-9 | smolecule.comnih.gov |
The gamma-glutamyl linkage is a critical structural feature that confers unique biochemical properties to Golotimod and other γ-glutamyl peptides. researchgate.net This atypical bond makes the molecule resistant to hydrolysis by most standard peptidases in serum, which typically cleave alpha-peptide bonds. researchgate.netacs.org This resistance contributes to higher stability in vivo and a longer biological half-life compared to conventional dipeptides. researchgate.netacs.org
Furthermore, γ-glutamyl peptides are known to interact with specific cellular receptors, such as the calcium-sensing receptor (CaSR), acting as allosteric modulators. researchgate.nettandfonline.comnih.gov This interaction can trigger various physiological responses. researchgate.nettandfonline.com The γ-glutamyl moiety is essential for this activity, highlighting the bond's role in the molecule's biological function. researchgate.net
The specific stereochemistry and nature of the constituent amino acids, D-glutamine and L-tryptophan, are integral to the activity of Golotimod.
D-Glutamine: The use of the D-enantiomer of glutamine is a notable feature. The presence of D-amino acids can further enhance peptide stability against enzymatic degradation, as proteases are generally specific for L-amino acids. In the context of enzymatic synthesis, using D-glutamine as the γ-glutamyl donor can dramatically increase the yield and simplify purification by preventing the formation of by-products. nih.gov
L-Tryptophan: The L-tryptophan moiety, with its bulky indole side chain, is crucial for the molecule's interaction with its biological targets. The specific structure and electronic properties of the indole ring likely play a significant role in the binding affinity and specificity of Golotimod to receptors or enzymes, such as its reported ability to inhibit STAT3 signaling. cancer.govmedkoo.commedchemexpress.com
Synthetic Pathways and Enzymatic Bioconversion of Golotimod (hydrochloride)
The synthesis of Golotimod can be achieved through both enzymatic and chemical methods, each with distinct advantages and challenges.
A highly efficient method for producing Golotimod involves the use of bacterial γ-glutamyltranspeptidase (GGT). medkoo.comnih.gov GGT is an enzyme that catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor. unimi.itnih.gov
The process typically involves the following:
Enzyme: Bacterial γ-glutamyltranspeptidase (GGT, EC 2.3.2.2). nih.gov
γ-Glutamyl Donor: D-glutamine is used as the donor substrate. nih.gov
Acceptor: L-tryptophan serves as the acceptor for the γ-glutamyl moiety. medkoo.com
The GGT enzyme facilitates a transpeptidation reaction, where the γ-glutamyl group from D-glutamine is transferred to the amino group of L-tryptophan, forming the desired γ-D-glutamyl-L-tryptophan dipeptide. nih.govunimi.it This biocatalytic approach is noted for its high stereospecificity. nih.gov A significant advantage of using D-glutamine as the donor is the prevention of side reactions, such as the formation of γ-glutamyl-glutamine, which simplifies the purification process and leads to a higher final yield of the target compound. nih.gov
While enzymatic synthesis offers high specificity, chemical synthesis provides an alternative route that can be scaled for production. nih.gov Advanced chemical synthesis of a dipeptide like Golotimod typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. smolecule.com
These strategies require a multistep process:
Protection: The reactive functional groups of the amino acids (alpha-amino and carboxyl groups) that are not participating in the desired bond formation must be protected with temporary chemical groups (e.g., Boc or Fmoc for the amino group, and esterification for the carboxyl group). nih.gov
Coupling: The unprotected carboxyl group of one amino acid is activated and then reacted with the unprotected amino group of the other to form the peptide bond. For Golotimod, this involves forming the specific γ-linkage.
Deprotection: The protecting groups are removed in a final step to yield the dipeptide. nih.gov
The main challenge in the chemical synthesis of γ-glutamyl peptides is achieving regioselectivity to ensure the bond forms at the gamma-carboxyl group of glutamine instead of the alpha-carboxyl group. unimi.it This complexity often makes chemical synthesis more cumbersome and potentially more expensive due to the multiple protection and deprotection steps required. unimi.itnih.gov
Computational Modeling and In Silico Structural-Activity Relationship (SAR) Analyses of Golotimod (hydrochloride)
Computational methods, or in silico studies, are valuable tools for understanding the relationship between a molecule's structure and its biological activity. japsonline.comnumberanalytics.com For Golotimod, these approaches can provide insights into how it interacts with its biological targets.
In silico modeling can be used to:
Predict Interactions: Molecular docking simulations can predict the most favorable binding conformation of Golotimod within the active site of a target protein, such as STAT3 or Toll-like receptors. nih.govresearchgate.net These models help identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex.
Analyze Structural-Activity Relationships (SAR): SAR studies investigate how modifications to Golotimod's structure would affect its activity. japsonline.comulisboa.pt For example, by computationally modeling analogues with different amino acids or modified functional groups, researchers can predict which parts of the molecule are essential for its function. This can guide the design of new, more potent or selective compounds. ulisboa.pt
Elucidate Mechanisms: Computational approaches can help hypothesize the mechanism of action. For instance, modeling has been used to explore how γ-glutamyl peptides allosterically modulate the calcium-sensing receptor (CaSR), revealing that the peptide's side chain and its ability to stabilize the receptor's binding cavity are crucial for activation. tandfonline.com While specific in silico SAR studies exclusively on Golotimod are not widely published, the principles are applied to the broader class of γ-glutamyl peptides to understand their activity. tandfonline.comulisboa.pt
Pre Clinical Pharmacological Investigations of Golotimod Hydrochloride
Elucidation of Pre-clinical Pharmacodynamics of Golotimod (hydrochloride)
The pharmacodynamics of Golotimod (hydrochloride) have been explored through a series of pre-clinical investigations to characterize its effects on biological systems. These studies have provided insights into its mechanism of action, revealing its influence on various components of the immune system.
In vitro studies have been instrumental in defining the direct effects of Golotimod on immune cells and signaling pathways. A key mechanism identified is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. medkoo.commedchemexpress.com STAT3 is a transcription factor that, when overactive, can suppress the immune response and promote tumor cell survival. nih.gov Golotimod appears to inhibit the homodimerization of STAT3 molecules within the cytoplasm. escholarship.org By inhibiting STAT3, Golotimod can reverse immunosuppression and stimulate an anti-tumor immune response. nih.gov
Further in vitro findings indicate that Golotimod has broad effects on the Toll-like receptor (TLR) pathway. nih.govdrugbank.com TLRs are crucial for the innate immune system to recognize pathogens. Stimulation of monocytes with bacterial components has been shown to activate p38 MAPK and ERK1/2, signaling pathways involved in cellular responses, partially via TLRs. drugbank.com
Golotimod has also been shown to directly impact various immune cells. It can stimulate the proliferation of thymic and splenic cells. medchemexpress.com Additionally, it promotes the differentiation of T-lymphocytes, particularly helper T (Th1) cells, and activates macrophages. nih.gov This leads to an increased production of key cytokines, including Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.govdrugbank.compatsnap.com IL-2 is vital for T-cell growth and function, while IFN-γ plays a significant role in activating macrophages. patsnap.com
| In Vitro Effect | Target/Mechanism | Outcome |
| Inhibition of STAT3 Signaling | Prevents STAT3 homodimerization | Reversal of immunosuppression, stimulation of anti-tumor response medkoo.comnih.govescholarship.org |
| Modulation of TLR Pathway | Broad effects on the Toll-like receptor pathway | Activation of innate immune responses nih.govdrugbank.com |
| Stimulation of Immune Cells | T-lymphocytes, thymic and splenic cells | Increased proliferation and differentiation nih.govmedchemexpress.com |
| Enhanced Cytokine Production | Increased IL-2 and IFN-γ | Promotion of T-cell activity and macrophage activation nih.govdrugbank.compatsnap.com |
| Macrophage Activation | Direct stimulation | Improved macrophage function and phagocytosis nih.govmedchemexpress.compatsnap.com |
Pre-clinical studies in animal models have corroborated and expanded upon the in vitro findings, demonstrating the immunomodulatory effects of Golotimod in a whole-organism context. These studies have shown Golotimod to be effective in various models of disease, including infections and cancer. medkoo.com
In animal models, Golotimod has been observed to stimulate the immune system, leading to enhanced clearance of pathogens. medchemexpress.comdrugbank.com For instance, in models of tuberculosis, treatment with Golotimod improved the clearance of mycobacteria and enhanced healing. nih.govdrugbank.com It has also shown potential as a therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2) in animal studies. medchemexpress.com
The inhibition of STAT3 signaling by Golotimod has been validated in animal models as well. medchemexpress.com This mechanism is believed to underlie its efficacy in attenuating radiation- and chemoradiation-induced mucositis in hamsters. medchemexpress.com In these models, Golotimod modulated the duration and severity of the condition. medchemexpress.com
Furthermore, Golotimod has been shown to stimulate thymic and splenic cell proliferation and improve macrophage function in animal models, consistent with in vitro observations. medchemexpress.commedchemexpress.com This broad-based immune stimulation contributes to its therapeutic potential across different disease models. nih.gov
| Animal Model | Observed Effect | Implied Mechanism |
| Tuberculosis | Improved mycobacterial clearance, enhanced cavity healing | Th1-mediated immune response nih.govdrugbank.com |
| Genital Herpes (HSV-2) | Reduced incidence of lesions | Immunomodulation medchemexpress.com |
| Radiation/Chemoradiation-induced Mucositis | Attenuation of severity and duration | Inhibition of STAT3 signaling medchemexpress.com |
| General Infection Models | Efficacy against various viral and bacterial infections | Broad immune stimulation, enhanced macrophage function medkoo.commedchemexpress.comdrugbank.com |
| Cancer Models | Stimulation of anti-tumor immune response | Inhibition of STAT3, activation of Th1 cells medkoo.comnih.gov |
Immunomodulatory Mechanisms of Golotimod Hydrochloride
Regulation of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling by Golotimod (hydrochloride)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is implicated in various diseases. Golotimod has been identified as an inhibitor of STAT3 signaling, which contributes to its immunomodulatory profile medchemexpress.com.
The precise molecular mechanisms by which Golotimod (hydrochloride) inhibits STAT3 expression and activation are a subject of ongoing research. The Janus kinase (JAK)/STAT pathway is a primary route for STAT3 activation. Cytokines and growth factors binding to their receptors trigger the activation of associated JAKs, which in turn phosphorylate STAT3. This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and its function as a transcription factor purduebio.commdpi.com. It is plausible that Golotimod may interfere with this cascade, potentially by modulating the activity of upstream kinases like JAKs, thereby preventing the phosphorylation and subsequent activation of STAT3. However, direct evidence detailing the specific molecular interactions of Golotimod with components of the JAK/STAT pathway requires further investigation.
The inhibition of STAT3 signaling by Golotimod has significant consequences for the expression of various downstream target genes that are crucial for cell cycle progression and survival. STAT3 is known to regulate the transcription of genes such as c-Myc and Cyclin D1, which are pivotal for cell proliferation mdpi.com. By inhibiting STAT3, Golotimod can theoretically lead to the downregulation of these proliferative signals. The impact of STAT3 inhibition on these downstream pathways is a key aspect of its potential therapeutic effects in conditions characterized by excessive cell proliferation.
| Downstream Target of STAT3 | Function | Potential Impact of Golotimod-mediated STAT3 Inhibition |
| c-Myc | Transcription factor promoting cell growth and proliferation. | Downregulation of c-Myc expression, leading to reduced cell proliferation. |
| Cyclin D1 | Key regulator of cell cycle progression from G1 to S phase. | Decreased expression, potentially leading to cell cycle arrest. |
| Bcl-2/Bcl-xL | Anti-apoptotic proteins. | Reduced expression, potentially sensitizing cells to apoptosis. |
Modulation of Toll-like Receptor (TLR) Pathway Activation by Golotimod (hydrochloride)
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns frontiersin.org. Golotimod is known to exert broad effects on the TLR pathway, contributing to its immunomodulatory activity drugbank.com. The interaction of Golotimod with the TLR signaling cascade can lead to the activation of downstream signaling molecules and the production of various cytokines.
The TLR signaling pathway is generally divided into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is utilized by most TLRs and leads to the activation of the transcription factor NF-κB and the production of inflammatory cytokines nih.govbohrium.com. The TRIF-dependent pathway is specific to TLR3 and TLR4 and results in the production of type I interferons nih.gov. While it is established that Golotimod acts on the TLR pathway, the specific TLRs it interacts with and whether it functions as an agonist or antagonist to modulate these downstream pathways are areas of active investigation drugbank.com.
Influence of Golotimod (hydrochloride) on T-lymphocyte Differentiation and Function
Golotimod has a pronounced effect on the differentiation and function of T-lymphocytes, a critical component of the adaptive immune system. Its activity includes promoting the development of specific T helper cell subsets and stimulating the proliferation of immune cells in primary and secondary lymphoid organs medchemexpress.compatsnap.com.
Golotimod has been shown to stimulate T-lymphocyte differentiation with a preferential activation of the Th1 lineage drugbank.com. Th1 cells are characterized by their production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) patsnap.com. This increase in Th1 cytokine production is a key element of Golotimod's mechanism of action. IFN-γ is a potent activator of macrophages and plays a critical role in cell-mediated immunity against intracellular pathogens patsnap.comnih.gov. IL-2 is essential for the proliferation and survival of T-cells patsnap.com. By enhancing the production of these cytokines, Golotimod can bolster the body's ability to mount an effective immune response patsnap.com.
| Cytokine | Primary Function in Th1 Response | Effect of Golotimod (hydrochloride) |
| Interferon-gamma (IFN-γ) | Macrophage activation, enhancement of cell-mediated immunity. | Increased production. patsnap.com |
| Interleukin-2 (IL-2) | T-cell proliferation and survival. | Boosts production. patsnap.com |
Further evidence of Golotimod's immunomodulatory capabilities is its ability to stimulate the proliferation of cells within the thymus and spleen medchemexpress.com. The thymus is the primary lymphoid organ responsible for the maturation of T-cells (thymocytes) nih.govnih.gov. Stimulation of thymic cell proliferation by Golotimod suggests it may enhance the output of mature T-cells, thereby strengthening the peripheral T-cell pool.
Functional Modulation of Macrophages by Golotimod (hydrochloride)
Golotimod (hydrochloride) has been shown to significantly influence the function of macrophages, key cells of the innate immune system responsible for phagocytosis, antigen presentation, and cytokine production.
Research has demonstrated that Golotimod stimulates macrocytic phagocytosis, the process by which macrophages engulf and digest cellular debris, pathogens, and cancer cells. researchgate.netorbit.comgoogle.comekomed.com.uanih.gov This enhancement of phagocytic activity is a critical component of its immunomodulatory function, contributing to improved clearance of infectious agents and cellular waste. The mechanism is believed to be linked to its interaction with the Toll-like receptor (TLR) pathway, which plays a crucial role in activating innate immune cells like macrophages. ekomed.com.uanih.gov
| Parameter | Effect of Golotimod (hydrochloride) | Implication |
| Macrocytic Phagocytosis | Stimulated | Enhanced clearance of pathogens and cellular debris |
Golotimod (hydrochloride) influences the activation profile of macrophages, promoting a shift towards a pro-inflammatory M1 phenotype. M1 macrophages are characterized by their potent anti-tumor and anti-microbial activities. This polarization is crucial for an effective immune response against various diseases. The activation is mediated, in part, through the TLR pathway, as Golotimod has been shown to interact with TLR2, TLR4, TLR7, and TLR9.
| Macrophage Phenotype | Effect of Golotimod (hydrochloride) | Key Functions |
| M1 (Classical Activation) | Promoted | Pro-inflammatory, anti-tumor, anti-microbial |
| M2 (Alternative Activation) | Potentially Modulated | Anti-inflammatory, tissue repair |
Induction of Cytokine and Chemokine Production by Golotimod (hydrochloride)
A key aspect of Golotimod's immunomodulatory activity is its ability to induce the production of critical cytokines and chemokines that orchestrate the immune response.
Studies have shown that Golotimod enhances the production of Interleukin 2 (IL-2). researchgate.netorbit.comgoogle.comekomed.com.uanih.gov IL-2 is a vital cytokine for the proliferation and activation of T-lymphocytes, which are essential for adaptive immunity. By increasing IL-2 levels, Golotimod supports the expansion and function of T-cells, thereby strengthening the cell-mediated immune response.
Golotimod has been consistently reported to increase the secretion of Interferon Gamma (IFN-g). researchgate.netorbit.comgoogle.comekomed.com.uanih.gov IFN-g is a cornerstone of the anti-tumor and anti-viral immune response. It enhances the cytotoxic activity of natural killer (NK) cells and cytotoxic T-lymphocytes, and further activates macrophages, creating a feedback loop that amplifies the immune response.
| Cytokine | Effect of Golotimod (hydrochloride) | Primary Function |
| Interleukin 2 (IL-2) | Increased Production | T-lymphocyte proliferation and activation |
| Interferon Gamma (IFN-g) | Enhanced Secretion | Macrophage activation, enhanced NK and T-cell cytotoxicity |
Investigations into the Reversal of Immunosuppression by Golotimod (hydrochloride)
A significant area of investigation is the potential of Golotimod (hydrochloride) to reverse immunosuppression, a common feature in cancer and chronic infections. The primary mechanism underlying this effect is believed to be the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.net STAT3 is often constitutively activated in tumor cells and some immune cells, leading to a suppressed immune environment. By inhibiting STAT3 phosphorylation, Golotimod can disrupt this immunosuppressive signaling. researchgate.net This action helps to restore a pro-inflammatory microenvironment that is more conducive to an effective anti-tumor immune response.
| Target | Action of Golotimod (hydrochloride) | Consequence |
| STAT3 Signaling Pathway | Inhibition of Phosphorylation | Reversal of immunosuppression, promotion of anti-tumor immunity |
Antimicrobial Research Applications of Golotimod Hydrochloride
Efficacy Studies of Golotimod (hydrochloride) in Bacterial Infection Models
Golotimod (hydrochloride) has demonstrated notable potential in the context of bacterial infections, primarily by augmenting the host's immune capacity to clear pathogens. Research has particularly focused on its utility as an adjunctive therapy for challenging infections like tuberculosis.
Research on the Enhancement of Anti-Tuberculosis Therapeutic Strategies by Golotimod (hydrochloride)
Golotimod (hydrochloride), also known as SCV-07, has been investigated as an immunomodulatory agent to augment standard anti-tuberculosis treatments. Studies have indicated that it can significantly increase the efficacy of such therapies. nih.gov In independent studies, the use of Golotimod in tuberculosis treatment has been associated with improved clearance of mycobacteria and enhanced cavity healing. bioworld.com Furthermore, improvements in various immune parameters and a reduction in clinical symptoms such as fever, weakness, and cough have been reported. bioworld.com A clinical trial has been completed to investigate its efficacy in humans as an adjunctive therapy, though the detailed results are not yet widely published. bioworld.com
The potential of Golotimod (hydrochloride) lies in its ability to stimulate the host's immune system, a crucial aspect of controlling Mycobacterium tuberculosis infection. nih.gov By enhancing the body's natural defense mechanisms, it may help to shorten treatment duration and improve outcomes, particularly in cases of drug-resistant tuberculosis.
Table 1: Summary of Preclinical and Clinical Observations of Golotimod (hydrochloride) in Tuberculosis Models
| Model/Study Type | Key Findings | Reported Outcomes |
| Preclinical Studies | Enhanced efficacy of anti-tuberculosis therapy nih.gov | Improved mycobacterial clearance, Improved cavity healing bioworld.com |
| Clinical Observations | Adjunctive therapy investigated in a clinical trial | Reduction in symptoms (fever, weakness, cough, etc.) bioworld.com |
Mechanistic Studies of Golotimod (hydrochloride)-Mediated Bacterial Clearance
The antimicrobial activity of Golotimod (hydrochloride) is not direct but is mediated through the modulation of the host immune system. nih.gov It is a novel synthetic dipeptide that is understood to act broadly on the Toll-like receptor (TLR) pathway. bioworld.com This interaction triggers a cascade of downstream signaling events that are crucial for an effective immune response against bacterial pathogens.
Key mechanistic aspects of Golotimod (hydrochloride) include:
Stimulation of T-lymphocyte differentiation: It promotes the development and maturation of T-cells, which are central to the adaptive immune response against intracellular bacteria like Mycobacterium tuberculosis. bioworld.com
Enhancement of macrocytic phagocytosis: Golotimod (hydrochloride) has been shown to stimulate the phagocytic activity of macrophages, the primary immune cells responsible for engulfing and destroying invading bacteria. bioworld.com
Increased cytokine production: It enhances the production of key Th1-type cytokines, including Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). bioworld.com IL-2 is vital for T-cell proliferation, while IFN-γ is a potent activator of macrophages, augmenting their bactericidal capabilities. bioworld.com
This preferential activation of a Th1-biased immune response is particularly beneficial for combating intracellular pathogens, which often require a robust cell-mediated immune response for their elimination. bioworld.com
Efficacy Studies of Golotimod (hydrochloride) in Viral Infection Models
In addition to its antibacterial applications, Golotimod (hydrochloride) has been evaluated for its efficacy against viral infections. Its immunomodulatory action is also relevant in the context of viral diseases, where a well-regulated immune response is critical for viral clearance and prevention of pathology.
Pre-clinical Investigations of Golotimod (hydrochloride) in Recurrent Genital Herpes Simplex Virus Type 2 (HSV-2) Disease
Golotimod (hydrochloride) has shown significant promise as a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2) infections. nih.gov In a key preclinical study using a guinea pig model, oral administration of Golotimod (hydrochloride) was found to be effective in reducing recurrent herpetic lesions. drugbank.com
One notable study demonstrated that oral delivery of the compound led to a significant reduction in the incidence of lesions. nih.gov Specifically, the incidence of lesions was reduced from 55% in the week prior to treatment to just 18% following oral administration. nih.gov Interestingly, subcutaneous injection of the compound did not produce a significant reduction in disease in this model. nih.gov The outcomes of this oral treatment regimen were statistically comparable to those achieved with topical acyclovir (B1169), a standard antiviral medication for HSV-2. drugbank.com
Table 2: Efficacy of Oral Golotimod (hydrochloride) in a Preclinical Model of Recurrent Genital HSV-2
| Treatment Group | Metric | Result |
| Pre-treatment | Incidence of Lesions | 55% nih.gov |
| Post-Oral Golotimod (hydrochloride) | Incidence of Lesions | 18% nih.gov |
| Comparison | Efficacy vs. Standard of Care | Statistically indistinguishable from topical acyclovir drugbank.com |
Exploration of Broader Spectrum Antiviral Activities of Golotimod (hydrochloride)
Beyond HSV-2, Golotimod (hydrochloride) has been investigated for its potential against other viral pathogens, suggesting a broader spectrum of antiviral activity. bioworld.com Research has extended to its effects on Hepatitis C Virus (HCV). Phase II clinical trials were initiated to evaluate the safety and immunomodulatory effects of Golotimod (hydrochloride) in patients with chronic HCV infection. nih.govpatsnap.com These studies aimed to assess the compound both as a monotherapy and in combination with ribavirin (B1680618) in patients who had previously relapsed after standard treatment. nih.gov
The exploration into HCV suggests that the immunomodulatory properties of Golotimod (hydrochloride) could be beneficial in the context of chronic viral infections where the host's immune response is often dysregulated or insufficient to clear the virus. nih.gov While the compound's development has been noted for tuberculosis and HCV, further research is needed to fully delineate its spectrum of antiviral activity against other viral families. patsnap.com
Antineoplastic Research Endeavors of Golotimod Hydrochloride
Mechanisms Underlying Golotimod (hydrochloride)'s Stimulation of Anti-tumor Immune Responses
The anti-cancer activity of Golotimod (hydrochloride) is largely attributed to its capacity to modulate and enhance the body's immune response against tumor cells. Its mechanism is not one of direct cytotoxicity to cancer cells, but rather an indirect action mediated through the stimulation of various components of the immune system.
One of the primary ways Golotimod (hydrochloride) stimulates an anti-tumor immune response is by inducing a Th1-type cytokine profile. Th1 cells are crucial for cell-mediated immunity and the activation of cytotoxic T lymphocytes (CTLs), which are essential for killing cancer cells. Golotimod has been shown to enhance the production of key Th1 cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). This preferential activation of Th1 cytokine production is believed to contribute to its therapeutic potential in various conditions, including cancer.
Furthermore, Golotimod (hydrochloride) is understood to act broadly on the Toll-like receptor (TLR) pathway. TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Activation of TLRs can lead to the maturation of dendritic cells (DCs), which are potent antigen-presenting cells critical for initiating a robust anti-tumor T-cell response. By interacting with the TLR pathway, Golotimod can help in overcoming tumor-induced immunosuppression and promote a more effective anti-cancer immune surveillance.
In a study involving patients with head and neck cancer, treatment with Golotimod (hydrochloride) led to significant changes in the circulation of several immune-related cytokines. Specifically, high-dose treatment was associated with increased levels of Macrophage Migration Inhibitory Factor (MIF), Macrophage Inflammatory Protein-1beta (MIP-1beta), and Vascular Endothelial Growth Factor (VEGF), while levels of Interleukin-1alpha (IL-1alpha) were decreased. These alterations in the cytokine milieu can influence the tumor microenvironment and the nature of the anti-tumor immune response.
| Cytokine | Change with High-Dose Golotimod (hydrochloride) | p-value |
| MIF | Significantly Higher | < 0.049 |
| MIP-1beta | Significantly Higher | < 0.049 |
| VEGF | Significantly Higher | < 0.015 |
| IL-1alpha | Significantly Lower | < 0.045 |
This table summarizes the significant changes in serum cytokine levels in head and neck cancer patients treated with high-dose Golotimod (hydrochloride) compared to placebo.
Preclinical studies have also demonstrated that the anti-tumor activity of Golotimod is associated with an influx of natural killer (NK) cells to the tumor site. NK cells are a type of cytotoxic lymphocyte that can directly kill tumor cells without the need for prior sensitization, forming a critical component of the innate anti-cancer immune response.
Research on the Suppression of Tumor Cell Growth by Golotimod (hydrochloride)
Investigations into the direct effects of Golotimod (hydrochloride) on tumor cell proliferation have consistently shown that it does not possess direct cytotoxic effects. In vitro studies culturing Lewis lung carcinoma (LLC) and renal carcinoma (RenCa) cells with Golotimod did not show any inhibition of cell proliferation, even at concentrations representative of effective doses in animal models. This indicates that the observed suppression of tumor growth in vivo is mediated through its immunomodulatory actions rather than a direct anti-proliferative effect on cancer cells.
Preclinical studies in various murine cancer models have provided evidence for the in vivo anti-tumor efficacy of Golotimod (hydrochloride). In a murine B16 melanoma model, subcutaneous administration of Golotimod led to a significant inhibition of tumor growth. Similarly, in mice bearing LLC and RenCa tumors, treatment with Golotimod resulted in a significant reduction in tumor weight compared to control groups.
The following table summarizes the findings from key preclinical studies on the suppression of tumor growth by Golotimod (hydrochloride):
| Cancer Model | Treatment Details | Key Findings |
| Murine B16 Melanoma | 1.0 and 5.0 mg/kg daily for 14 days | Significant inhibition of tumor growth (16.5% and 30.2% respectively) and tumor weight (23.5% and 30.8% respectively) compared to vehicle control. |
| Lewis Lung Carcinoma (LLC) | 10 and 20 mg/kg daily for 14 days | Significant decrease in tumor weight (16.84% and 37.45% respectively) compared to vehicle control. |
| Renal Carcinoma (RenCa) | 5 and 10 mg/kg daily for 14 days | Significant decrease in tumor weight (30.02% and 28.33% respectively) compared to vehicle control. |
This table presents a summary of the anti-tumor effects of Golotimod (hydrochloride) in different murine cancer models.
The lack of direct cytotoxicity, coupled with the potent in vivo anti-tumor effects, strongly supports the hypothesis that Golotimod's suppression of tumor cell growth is a consequence of the robust anti-tumor immune response it stimulates. By enhancing the immune system's ability to recognize and eliminate cancer cells, Golotimod indirectly leads to a reduction in tumor burden.
Investigation of STAT3 as a Key Therapeutic Target for Golotimod (hydrochloride) in Cancer Immunotherapy
A significant body of research has identified the Signal Transducer and Activator of Transcription 3 (STAT3) as a crucial molecule in cancer progression and a key therapeutic target for Golotimod (hydrochloride). STAT3 is a transcription factor that, when constitutively activated in tumor cells and various immune cells within the tumor microenvironment, plays a pivotal role in promoting tumor cell proliferation, survival, angiogenesis, and metastasis. nih.gov Crucially, aberrant STAT3 signaling is a major mechanism of tumor immune evasion. bmbreports.org
Activated STAT3 in tumor cells can lead to the upregulation of immunosuppressive factors such as IL-10 and TGF-β, while downregulating the expression of pro-inflammatory cytokines. mdpi.com This creates an immunosuppressive tumor microenvironment that hinders the activity of effector immune cells like T cells and NK cells. bmbreports.org Furthermore, STAT3 activation in immune cells, such as dendritic cells and macrophages, can impair their maturation and function, further contributing to immune tolerance towards the tumor. nih.gov
The anti-tumor activity of Golotimod (hydrochloride) has been directly linked to its ability to inhibit STAT3 signaling. In vitro studies have shown that Golotimod can inhibit the expression of a STAT3-driven luciferase reporter gene by approximately 70-80%. Further research demonstrated that Golotimod also inhibits the translocation of STAT3 into the nucleus of cancer cells, a critical step for its function as a transcription factor.
In vivo, the inhibition of melanoma growth in a B16 mouse model by Golotimod was accompanied by reduced phosphorylated STAT3 (p-STAT3) staining at the tumor site. This reduction in STAT3 activation correlated with the observed influx of natural killer cells, suggesting that by inhibiting STAT3, Golotimod helps to reverse the immunosuppressive tumor microenvironment and allows for a more effective anti-tumor immune response.
The targeting of STAT3 by Golotimod (hydrochloride) represents a promising strategy in cancer immunotherapy. By disrupting this key signaling pathway, Golotimod can potentially:
Reduce the production of immunosuppressive factors by tumor cells.
Enhance the function of antigen-presenting cells.
Promote the activity of cytotoxic T lymphocytes and NK cells.
Alter the tumor microenvironment to be more favorable for an anti-tumor immune response.
Therefore, the investigation of STAT3 as a key therapeutic target for Golotimod (hydrochloride) provides a strong mechanistic rationale for its development as an immunomodulatory agent in the treatment of cancer.
Research on Golotimod Hydrochloride in Inflammatory and Tissue Repair Models
Attenuation of Oral Mucositis in Pre-clinical Animal Models by Golotimod (hydrochloride)
Oral mucositis is a significant complication of cancer therapies, characterized by inflammation and ulceration of the oral mucosa. Research has explored Golotimod (hydrochloride)'s capacity to lessen the severity of this condition in established animal models. The golden Syrian hamster is a frequently used model in oral mucositis research because its cheek pouches provide a suitable site for inducing and evaluating mucosal injury. mdedge.comresearchgate.net
In preclinical studies using a hamster model, Golotimod (hydrochloride) demonstrated an ability to reduce the severity and duration of acute oral mucositis induced by radiation. medchemexpress.com When administered to male LVG golden Syrian hamsters, the compound led to a noticeable decrease in the peak mucositis score compared to the control group. medchemexpress.com The duration of ulcerative oral mucositis was also shortened in the animals treated with Golotimod (hydrochloride). medchemexpress.com
One study observed that hamsters in the control group reached a peak mucositis score of 3.0 on day 18 post-radiation. In contrast, the group treated with Golotimod (hydrochloride) exhibited a lower peak score of 2.2. medchemexpress.com This indicates a significant attenuation of the inflammatory response in the oral mucosa.
Table 1: Effect of Golotimod (hydrochloride) on Radiation-Induced Oral Mucositis in Hamsters
| Treatment Group | Peak Mucositis Score | Day of Peak Score |
| Control | 3.0 | 18 |
| Golotimod (hydrochloride) | 2.2 | Not Specified |
Data derived from preclinical studies in male LVG golden Syrian hamsters. medchemexpress.com
The therapeutic potential of Golotimod (hydrochloride) has also been assessed in models where oral mucositis is induced by a combination of radiation and chemotherapy, a common clinical scenario. medchemexpress.com In animal models receiving both radiation and the chemotherapeutic agent Cisplatin, Golotimod (hydrochloride) was found to modulate the duration and severity of the resulting oral mucositis. medchemexpress.com This suggests that the compound's mechanism of action is effective against the complex inflammatory cascade triggered by dual-modality cancer treatments.
Table 2: Investigated Models of Oral Mucositis Attenuated by Golotimod (hydrochloride)
| Mucositis Induction Method | Animal Model | Observed Effect of Golotimod (hydrochloride) |
| Radiation | Male LVG golden Syrian Hamster | Reduced severity and duration. medchemexpress.com |
| Radiation + Cisplatin | Animal Models | Modulated duration and severity. medchemexpress.com |
Investigation of General Anti-inflammatory Pathways Modulated by Golotimod (hydrochloride)
Golotimod (hydrochloride) is recognized as an immunomodulating peptide that influences several key pathways involved in the immune and inflammatory response. medchemexpress.com Its mechanism appears to be multifaceted, contributing to the regulation of immune homeostasis by balancing pro-inflammatory and anti-inflammatory signals. patsnap.com
Key pathways and mechanisms modulated by Golotimod (hydrochloride) include:
Toll-like Receptor (TLR) Pathway: The compound is described as a synthetic dipeptide that exerts broad effects on the Toll-like receptor pathway, which plays a critical role in the innate immune system's response to pathogens and tissue injury. drugbank.comnih.gov
T-cell Modulation: Golotimod (hydrochloride) stimulates the differentiation and proliferation of T-lymphocytes, which are central to the adaptive immune response. patsnap.comnih.gov It particularly promotes the production of cytokines associated with T helper 1 (Th1) cells, such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). patsnap.comdrugbank.comnih.gov
Macrophage Function: The compound has been shown to improve macrophage function, including enhancing their ability to phagocytose, or ingest, pathogens and cellular debris. medchemexpress.compatsnap.comnih.gov
STAT3 Signaling Inhibition: Golotimod (hydrochloride) has been found to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. medchemexpress.comnih.gov The STAT3 pathway is often implicated in chronic inflammation and tumor cell survival. nih.gov
By influencing these pathways, Golotimod (hydrochloride) helps regulate the immune response, preventing the excessive inflammation that can lead to tissue damage. patsnap.com
Role of Golotimod (hydrochloride) in Tissue Healing and Regeneration Processes
The process of tissue repair and regeneration is intricately linked with the immune response. A well-regulated inflammatory phase is essential for clearing debris and setting the stage for subsequent healing. nih.gov The immunomodulatory properties of Golotimod (hydrochloride) suggest a potential role in facilitating these processes.
Evidence from independent studies on the treatment of tuberculosis indicates that Golotimod (hydrochloride) not only helped clear the mycobacteria but also improved cavity healing. drugbank.comnih.gov This observation points towards a direct or indirect role in promoting the repair of damaged tissue. The mechanisms contributing to this effect likely involve the compound's ability to stimulate key immune cells and modulate their activity. By enhancing macrophage function and stimulating T-cells, Golotimod (hydrochloride) can contribute to the efficient removal of pathogens and damaged cells, a crucial first step in wound healing. patsnap.comnih.gov Furthermore, by modulating the balance of cytokines, it may help create a pro-regenerative environment that supports the subsequent phases of tissue repair. patsnap.com
Advanced Research Methodologies and Future Directions in Golotimod Hydrochloride Studies
Development and Optimization of In Vitro Cell-Based Assays for Golotimod (hydrochloride) Research
The investigation of Golotimod's immunomodulatory effects necessitates the use of robust and relevant in vitro cell-based assays. These assays are fundamental for initial screening, mechanism of action studies, and establishing structure-activity relationships. Development focuses on creating systems that accurately reflect the complex cellular interactions of the immune system.
Key assays for Golotimod research are centered on its known activities, including T-lymphocyte stimulation and macrophage modulation. mdpi.com Standardized in vitro assays are critical for the efficient assessment of new immunomodulatory agents. cornell.edu
T-Cell Proliferation and Activation Assays: To quantify Golotimod's impact on T-cell function, lymphocyte proliferation assays are essential. frontiersin.org These assays typically involve isolating peripheral blood mononuclear cells (PBMCs), which contain a mix of lymphocytes and other immune cells, providing a physiologically relevant environment. nih.gov T-cell proliferation is induced using mitogens, such as Phytohaemagglutinin (PHA), or through specific antibody-mediated activation of CD3 and CD28. frontiersin.orgnih.gov The inhibitory or stimulatory effect of Golotimod on this proliferation is then measured.
Macrophage Function Assays: Given Golotimod's effect on macrocytic phagocytosis, assays using macrophage cell lines (e.g., RAW 264.7) are employed. mdpi.com These assays measure changes in phagocytic capacity, cell proliferation, and the production of key signaling molecules like nitric oxide (NO) in response to the compound. mdpi.com
Cytokine Release Assays: A crucial aspect of Golotimod's immunomodulatory profile is its ability to influence cytokine production. In vitro assays are designed to measure the secretion of pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various Interleukins (e.g., IL-6), from stimulated immune cells. mdpi.comresearchgate.net
Optimization of these assays is critical for generating reproducible and meaningful data. Key parameters that are systematically evaluated and optimized include the choice of responder cells (e.g., whole PBMCs versus isolated T-cells), the type and concentration of stimuli, cell seeding density, and the duration of the assay. nih.govnih.gov Flow cytometry is a frequently used, powerful tool for analysis, allowing for precise quantification of cell proliferation and the identification of specific cell subpopulations. frontiersin.orgnih.gov
| Parameter | Description | Common Options & Considerations | Relevance to Golotimod |
|---|---|---|---|
| Cell Source | The origin of the immune cells used in the assay. | - Primary Cells (PBMCs): More physiologically relevant, but higher donor-to-donor variability.
| PBMCs are ideal for studying broad immunomodulatory effects on mixed cell populations. Specific cell lines are used to dissect effects on T-cells or macrophages. |
| Stimulus | Agent used to activate the immune cells to create a measurable response. | - Mitogens (e.g., PHA, Concanavalin A): Polyclonal, robust activation.
| Mitogens like PHA are suitable for general screening of proliferation effects. Specific antibodies are used for more targeted mechanism of action studies on T-cells. |
| Endpoint Measurement | The method used to quantify the cellular response. | - Proliferation Dyes (e.g., CFSE) with Flow Cytometry: Detailed, single-cell level data.
| Flow cytometry is optimal for quantifying T-cell proliferation. ELISA or multiplex assays are used to profile the cytokine changes induced by Golotimod. |
Strategic Utilization of Pre-clinical Animal Models for Golotimod (hydrochloride) Efficacy and Mechanistic Studies
Preclinical animal models are indispensable for evaluating the in vivo efficacy and understanding the complex biological effects of Golotimod. The selection of an appropriate model is paramount and must be tailored to the specific therapeutic area being investigated. nih.govresearchgate.net A well-chosen model should mimic key aspects of the human disease, allowing for the translation of preclinical findings to clinical applications. nih.gov
For immunological and antimicrobial investigations, models are chosen for their ability to replicate human host-pathogen interactions and immune responses.
Antimicrobial (Tuberculosis) Research: Murine models are the cornerstone of preclinical efficacy testing for anti-tuberculosis agents. nih.gov Species such as BALB/c and C57BL/6 mice are commonly used. nih.gov These models are validated based on their ability to sustain a chronic Mycobacterium tuberculosis infection and their predictive response to standard-of-care drugs. atsjournals.orgasm.org Key validation endpoints include the reduction of bacterial load in the lungs and spleen following treatment, which provides a quantitative measure of drug efficacy. nih.govnih.gov
Immunological (Viral Infection) Research: For studying recurrent viral diseases, such as those caused by Herpes Simplex Virus Type 2 (HSV-2), the guinea pig model is considered the gold standard. researchgate.netmdpi.com Unlike mouse models, where HSV-2 infection is often lethal and does not typically lead to spontaneous recurrent disease, the guinea pig model closely mimics the human condition by exhibiting both acute, self-limiting primary disease and subsequent spontaneous recurrent lesions and viral shedding. mdpi.comnih.govnih.gov The validation of this model hinges on its unique ability to recapitulate this key clinical feature, making it essential for evaluating therapies aimed at controlling or preventing viral reactivation. researchgate.netmdpi.com
The evaluation of Golotimod's potential in oncology and inflammatory conditions requires distinct and highly specific animal models.
Antineoplastic Research: Since Golotimod is known to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), animal models relevant to STAT3-driven cancers are strategically employed. nih.govaacrjournals.org
Xenograft Models: These models involve the subcutaneous implantation of human cancer cell lines (e.g., pancreatic, breast) into immunodeficient mice (e.g., BALB/c-nude, NSG mice). aacrjournals.orgacs.org They are widely used to assess a compound's direct effect on tumor growth. aacrjournals.org
Genetically Engineered Mouse Models (GEMMs): For more sophisticated mechanistic studies, GEMMs that allow for the conditional deletion of STAT3 and/or STAT5 in specific tissues can be used to model the combined inhibition of these pathways and assess both efficacy and potential toxicity. mdpi.com Companion animals, such as dogs, which develop spontaneous cancers with molecular similarities to human disease (including STAT3 activation), also serve as valuable, clinically relevant models for comparative oncology studies. nih.gov
Inflammatory Disease Research: To study Golotimod's efficacy in mitigating radiation-induced oral mucositis, the golden Syrian hamster cheek pouch model is the established standard. nih.govresearchgate.net This model's validation is based on its high reproducibility and clinical relevance. A targeted dose of radiation to the cheek pouch induces a predictable and dose-dependent inflammatory response, progressing from inflammation to ulceration and subsequent healing, which closely mirrors the pathological progression observed in cancer patients undergoing radiotherapy. nih.govnih.gov This allows for the quantitative assessment of therapeutic interventions on the severity and duration of mucositis. nih.gov
| Research Area | Animal Model | Key Features & Rationale for Use | Validation Endpoints |
|---|---|---|---|
| Antimicrobial (Tuberculosis) | Mouse (e.g., BALB/c) | Establishes chronic infection; well-characterized response to standard anti-TB drugs. nih.govatsjournals.org | Reduction in lung and spleen bacterial CFU counts. nih.gov |
| Immunological (HSV-2) | Guinea Pig | Mimics human disease course, including spontaneous recurrent lesions and viral shedding. mdpi.comnih.gov Considered the "gold standard". researchgate.net | Frequency and severity of recurrent lesions; quantification of viral shedding. nih.gov |
| Antineoplastic (STAT3-driven Cancers) | Immunodeficient Mouse (Xenograft) | Allows for growth of human tumor cells to test direct anti-tumor activity of STAT3 inhibitors. aacrjournals.orgaacrjournals.org | Tumor growth inhibition; changes in STAT3 phosphorylation and target gene expression in tumor tissue. aacrjournals.org |
| Inflammatory Disease (Oral Mucositis) | Golden Syrian Hamster | Radiation to the cheek pouch induces a clinically relevant, reproducible, and quantifiable mucositis injury. nih.govnih.gov | Clinical scoring of mucositis severity; duration of ulceration; histological analysis. nih.gov |
Enzyme Inhibition Studies and Target Identification for Golotimod (hydrochloride)
Identifying the precise molecular targets of Golotimod is fundamental to understanding its mechanism of action and optimizing its therapeutic development. Research has converged on the STAT3 signaling pathway as a primary target.
The primary molecular target identified for Golotimod is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. frontiersin.org STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers, where it drives proliferation, survival, and immunosuppression. nih.gov Golotimod functions as a direct STAT3 inhibitor. acs.org
The investigation of this interaction utilizes a variety of biochemical and cell-based assays:
Direct Binding Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) are used to confirm the physical interaction between Golotimod and the STAT3 protein and to quantify binding affinity. acs.orgfrontiersin.org
Enzyme/Activity Inhibition Assays: The functional consequence of this binding is assessed through assays that measure the inhibition of STAT3's key activities. This includes assays to determine if the compound blocks the phosphorylation of STAT3 at the critical Tyrosine 705 (Tyr705) residue, which is necessary for its activation. frontiersin.org
Dimerization and DNA Binding Assays: STAT3 must form a dimer to translocate to the nucleus and bind DNA. Fluorescence Polarization (FP) assays can be used to see if a compound disrupts the binding of a peptide to the STAT3 SH2 domain, which is crucial for dimerization. nih.govnih.gov Furthermore, modified DNA-binding ELISAs can directly measure the ability of an inhibitor to prevent recombinant STAT3 from binding to its DNA consensus sequence. nih.gov
Cell-Based Functional Assays: To confirm target engagement in a cellular context, STAT3-dependent luciferase reporter gene assays are employed. In these assays, a decrease in luciferase signal in the presence of Golotimod indicates successful inhibition of the STAT3 signaling pathway. acs.orgnih.gov
To discover novel protein interactions or to identify new chemical entities with similar activity, high-throughput screening (HTS) methodologies are invaluable. For a peptide-based compound like Golotimod, these approaches can be used to screen large libraries of proteins or small molecules.
Screening for Protein Interactions: Peptide array screening is a high-throughput method used to map the interaction sites of a target protein or to identify proteins that bind to a specific peptide. youtube.com In this technique, a large number of different peptides are synthesized on a solid support and then probed with a protein of interest to identify binding partners. This could be used to find other potential biological targets of Golotimod beyond STAT3.
Screening for New Inhibitors: For a known target like STAT3, HTS campaigns are used to screen large chemical libraries for new inhibitors. nih.gov This often begins with structure-based virtual screening to computationally identify promising candidates from databases containing millions of compounds. frontiersin.org The top hits from this in silico screening are then validated experimentally using a primary assay, typically a robust and scalable one like a STAT3-dependent luciferase reporter assay or a FRET-based dimerization assay. nih.gov
Biomarker Discovery for Mechanistic Elucidation and Response Prediction of Golotimod (hydrochloride)
The identification of reliable biomarkers is crucial for understanding the intricate mechanisms of Golotimod (hydrochloride) and for predicting patient response to treatment. Given its role as an immunomodulator that influences key signaling pathways, biomarker discovery efforts are centered on molecules associated with the STAT3 and Toll-like receptor (TLR) pathways.
Mechanistic Biomarkers: To further elucidate how Golotimod (hydrochloride) exerts its effects, researchers are investigating a range of potential biomarkers. Since Golotimod inhibits the dimerization of STAT3 molecules in the cytoplasm, monitoring the phosphorylation status of STAT3 (pSTAT3) is a primary focus. A reduction in pSTAT3 levels in target tissues or peripheral blood mononuclear cells (PBMCs) following treatment could serve as a direct pharmacodynamic biomarker. Furthermore, as Golotimod is known to act broadly on the TLR pathway, assessing the expression and activity of various TLRs (e.g., TLR2, TLR4) and their downstream signaling components is an active area of investigation. google.comgoogle.com
Response Prediction Biomarkers: A key goal in translational research is to identify biomarkers that can predict which patients are most likely to benefit from Golotimod (hydrochloride) therapy. In the context of its use in mitigating oral mucositis, baseline levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 could be indicative of treatment response. google.com Patients with a heightened inflammatory state may exhibit a more pronounced therapeutic benefit. Similarly, genetic variants in the STAT3 and TLR signaling pathways could influence individual responses to the drug.
The table below outlines potential biomarkers for Golotimod (hydrochloride) studies, categorized by their intended use.
| Biomarker Category | Potential Biomarkers | Rationale |
| Mechanistic | Phosphorylated STAT3 (pSTAT3) | Direct target of Golotimod's inhibitory action. |
| Toll-like Receptor (TLR) expression | Golotimod acts on the TLR pathway. | |
| Downstream TLR signaling proteins (e.g., MyD88, TRIF) | To elucidate the specific TLR pathways modulated. | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | To measure the anti-inflammatory effects. | |
| Response Prediction | Baseline cytokine levels | May predict the degree of anti-inflammatory response. |
| Genetic polymorphisms in STAT3 and TLR pathways | Could determine individual sensitivity to the drug. | |
| Immune cell populations (e.g., T-cell subsets, macrophages) | To identify the primary cellular targets and predict immune response. |
Chemical Biology Approaches to Unraveling the Action of Golotimod (hydrochloride)
While the inhibitory effect of Golotimod (hydrochloride) on STAT3 signaling is established, the direct molecular interactions and the complete target landscape of this dipeptide remain to be fully characterized. Chemical biology offers a powerful toolkit to address these questions and provide a more granular understanding of its mechanism of action.
Future research will likely involve the design and synthesis of molecular probes based on the Golotimod (hydrochloride) scaffold. These probes, which could incorporate photoreactive groups or affinity tags, would enable researchers to perform target identification and deconvolution studies . By covalently labeling interacting proteins in cellular lysates or living cells, followed by mass spectrometry-based proteomic analysis, the direct binding partners of Golotimod (hydrochloride) can be identified. This could confirm known targets and potentially uncover novel ones, expanding our understanding of its pharmacological profile.
Another promising avenue is the development of activity-based probes to visualize and quantify the engagement of Golotimod (hydrochloride) with its targets in a complex biological system. These probes could be particularly useful for studying the drug's effects on specific enzyme families or signaling pathways in real-time.
Opportunities for Structural Analog Research and Lead Optimization of Golotimod (hydrochloride)
The development of structural analogs of Golotimod (hydrochloride) represents a significant opportunity for lead optimization and the potential expansion of its therapeutic applications. By systematically modifying the chemical structure of the parent compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A key focus of future research will be to conduct comprehensive SAR studies. This will involve the synthesis of a library of Golotimod (hydrochloride) analogs with modifications to the glutamyl and tryptophan moieties. For example, altering the stereochemistry, substituting amino acid residues, or introducing non-natural amino acids could provide valuable insights into the structural requirements for biological activity. Each analog would be systematically evaluated for its ability to inhibit STAT3 signaling, modulate TLR pathways, and exert immunomodulatory effects in relevant cellular and animal models.
Lead Optimization: The data generated from SAR studies will guide lead optimization efforts. The goal will be to identify new chemical entities with improved therapeutic profiles. For instance, analogs with increased metabolic stability could lead to improved oral bioavailability, while those with enhanced target affinity may allow for lower effective doses. Furthermore, modifications that alter the physicochemical properties of the molecule could improve its distribution to specific tissues, thereby enhancing efficacy and reducing potential off-target effects.
Q & A
Q. What are the primary mechanisms of action of Golotimod hydrochloride in immunomodulation, and how can researchers experimentally validate these pathways?
Golotimod hydrochloride inhibits STAT3 signaling, a critical pathway in immune regulation and inflammation. Researchers can validate this mechanism using Western blotting or phospho-STAT3-specific ELISA to measure phosphorylation levels in treated cell lines (e.g., macrophages or splenic cells). Additionally, thymic and splenic cell proliferation assays can quantify immunomodulatory effects, while macrophage phagocytosis assays (e.g., fluorescence-labeled bacterial uptake) assess functional enhancements .
Q. What in vitro models and methodologies are recommended for assessing Golotimod's impact on STAT3 signaling?
Common in vitro models include:
- Cell lines : RAW 264.7 macrophages or Jurkat T-cells treated with Golotimod and stimulated with IL-6 or other STAT3 activators.
- Methods : STAT3 activity can be measured via luciferase reporter assays, flow cytometry for phosphorylated STAT3, or qPCR for downstream targets (e.g., SOCS3). Dose-response curves (0.1–100 µM) should be established to determine IC50 values .
Q. What are the critical considerations for preparing and storing Golotimod hydrochloride solutions to ensure stability in experimental settings?
Golotimod hydrochloride is water-soluble (125 mg/mL in H2O with sonication). Stock solutions should be prepared in sterile, deionized water, aliquoted, and stored at -80°C for long-term stability. Avoid freeze-thaw cycles to prevent peptide degradation. For short-term use (≤1 week), store at 4°C in dark conditions .
Advanced Research Questions
Q. How can researchers optimize in vivo experimental designs to evaluate Golotimod's efficacy in radiation-induced oral mucositis, particularly when combined with chemotherapeutic agents like Cisplatin?
- Model selection : Use murine models subjected to localized head-and-neck radiation (10–20 Gy) combined with Cisplatin (3–5 mg/kg, i.p.).
- Endpoint metrics : Quantify mucosal ulceration severity via histopathology (e.g., H&E staining) and cytokine profiling (IL-6, TNF-α) in serum.
- Dosing regimen : Administer Golotimod (1–10 mg/kg, oral) pre- and post-radiation to assess prophylactic versus therapeutic effects. Include control groups receiving radiation/Cisplatin alone to isolate synergies .
Q. What methodological approaches are recommended for resolving contradictions in preclinical data regarding Golotimod's antimicrobial versus immunomodulatory effects?
- Dose stratification : Conduct parallel experiments at low (0.1–1 µM) and high (10–100 µM) doses to differentiate direct antimicrobial activity (e.g., MIC assays against Mycobacterium tuberculosis) from immunomodulation (e.g., macrophage activation).
- Time-course studies : Monitor temporal changes in bacterial load and immune markers (e.g., IFN-γ, IL-12) to identify dominant mechanisms.
- Meta-analysis : Systematically compare data across studies using tools like PRISMA guidelines, adjusting for variables like animal strain or infection model .
Q. What strategies should be employed to assess the synergistic effects of Golotimod hydrochloride with existing antituberculosis therapies, and how can such synergism be quantitatively measured?
- Combination therapy assays : Test Golotimod with first-line TB drugs (e.g., isoniazid, rifampicin) in ex vivo macrophage models infected with M. tuberculosis. Measure bacterial CFU reduction and host cell viability (MTT assays).
- Synergy quantification : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
- In vivo validation : Employ murine TB models to compare survival rates and lung pathology between monotherapy and combination groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
